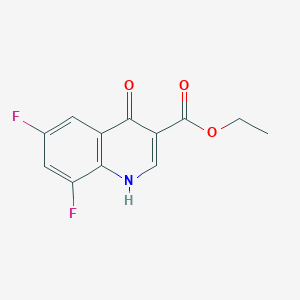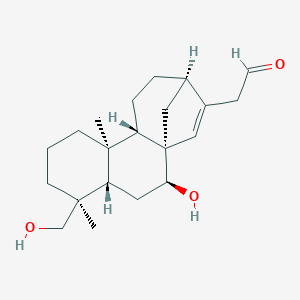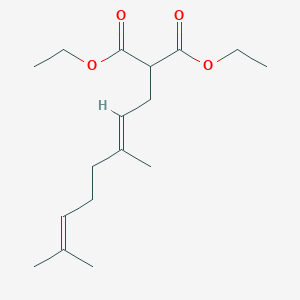
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate, also known as geranyl malonate, is a chemical compound that belongs to the family of malonic acid derivatives. It is widely used in the field of organic synthesis due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate is not fully understood. However, it is believed that it acts as a competitive inhibitor of farnesyltransferase, an enzyme that is involved in the prenylation of proteins. Prenylation is a post-translational modification that is essential for the proper functioning of many proteins. Inhibition of farnesyltransferase by Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate leads to the disruption of prenylation and subsequent inhibition of protein function.
Biochemical and Physiological Effects
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have antifungal and antibacterial properties. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is highly reactive and can easily undergo polymerization, which can affect the accuracy of experimental results. It is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the study of Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate. One potential area of research is the development of new synthetic methods for its production. Another area of research is the investigation of its potential therapeutic applications in the treatment of various diseases. Furthermore, the mechanism of action of Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate needs to be further elucidated to better understand its biological effects.
Synthesemethoden
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate can be synthesized through a multistep reaction process. The first step involves the condensation of malonic acid with geraniol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then esterified with ethanol to obtain the final product, Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate.
Wissenschaftliche Forschungsanwendungen
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate has been extensively studied for its potential applications in various fields of scientific research. It is commonly used as a precursor in the synthesis of natural products such as terpenoids and steroids. It has also been used as a building block in the synthesis of bioactive molecules with anticancer, antifungal, and antibacterial properties.
Eigenschaften
CAS-Nummer |
19894-79-2 |
|---|---|
Produktname |
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate |
Molekularformel |
C17H28O4 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
diethyl 2-[(2E)-3,7-dimethylocta-2,6-dienyl]propanedioate |
InChI |
InChI=1S/C17H28O4/c1-6-20-16(18)15(17(19)21-7-2)12-11-14(5)10-8-9-13(3)4/h9,11,15H,6-8,10,12H2,1-5H3/b14-11+ |
InChI-Schlüssel |
CNARYHFSSZYVQJ-SDNWHVSQSA-N |
Isomerische SMILES |
CCOC(=O)C(C/C=C(\C)/CCC=C(C)C)C(=O)OCC |
SMILES |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C(=O)OCC |
Andere CAS-Nummern |
19894-79-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




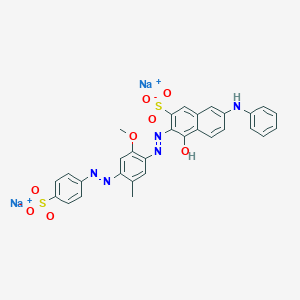
![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
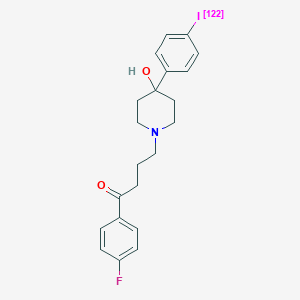
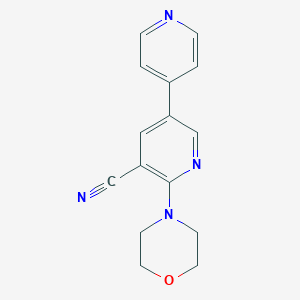
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)
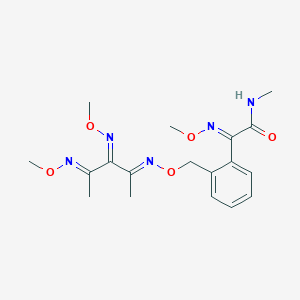
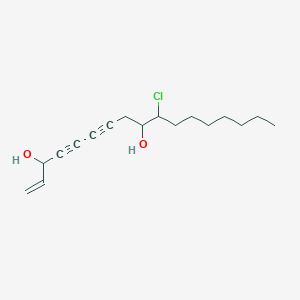
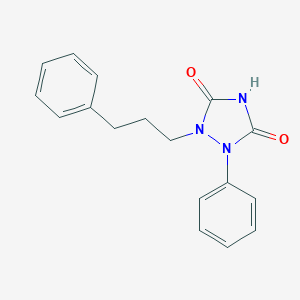

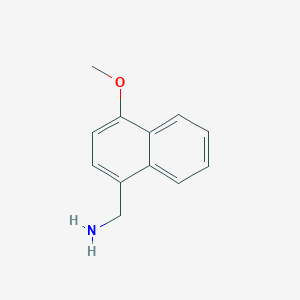
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
